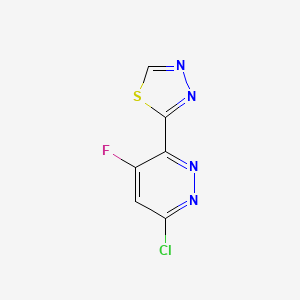
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyridazine and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in the pyridazine ring can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyridazine Ring: The starting material, 6-chloro-4-fluoropyridazine, can be synthesized through the reaction of 4-fluoro-3-nitropyridine with thionyl chloride, followed by reduction with a suitable reducing agent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting the pyridazine derivative with thiosemicarbazide under acidic conditions. The reaction typically involves heating the mixture to promote cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the pyridazine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridazine derivatives, while oxidation or reduction can yield different thiadiazole derivatives.
科学研究应用
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may also modulate various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms in the pyridazine ring, which can significantly influence its chemical properties and biological activities. The thiadiazole ring also imparts unique electronic and steric properties, making the compound a valuable tool in various scientific research applications.
属性
分子式 |
C6H2ClFN4S |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-(6-chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClFN4S/c7-4-1-3(8)5(11-10-4)6-12-9-2-13-6/h1-2H |
InChI 键 |
INOKIBGDLWBOAH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN=C1Cl)C2=NN=CS2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


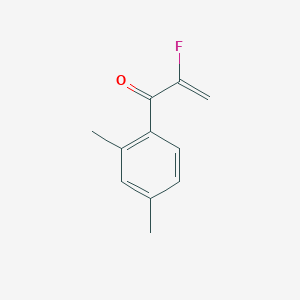
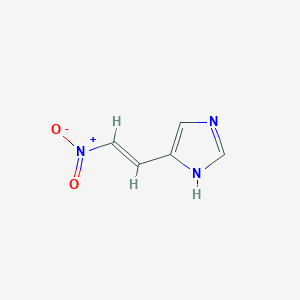
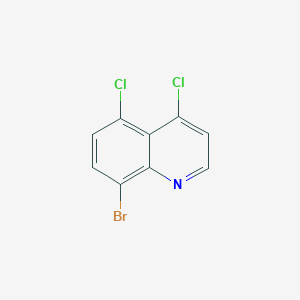
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
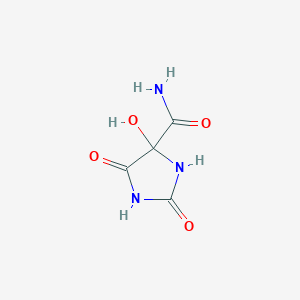
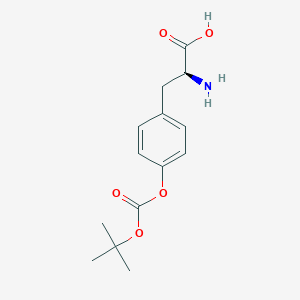
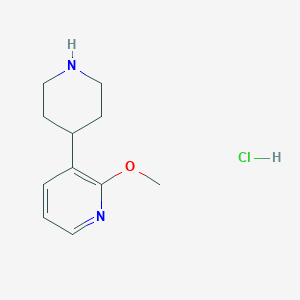

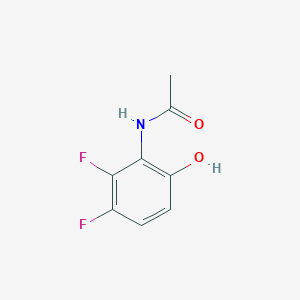
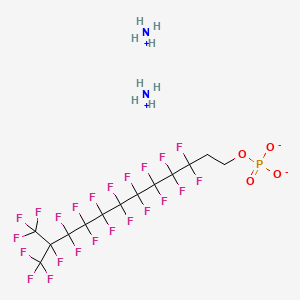
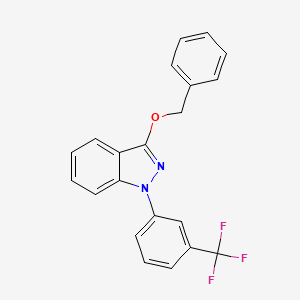
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
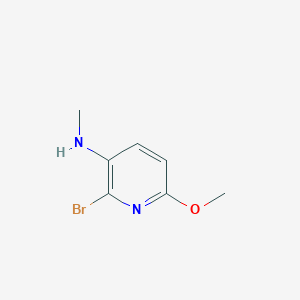
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
